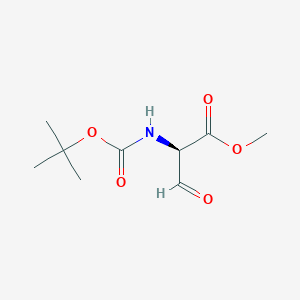
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected amino acid ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
化学反応の分析
Types of Reactions
Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using TFA in dichloromethane.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Results in the formation of various substituted derivatives.
科学的研究の応用
Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis
作用機序
The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
類似化合物との比較
Similar Compounds
- Methyl ®-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Methyl ®-2-((tert-butoxycarbonyl)amino)-3-aminopropanoate
- Methyl ®-2-((tert-butoxycarbonyl)amino)-3-methylpropanoate
Uniqueness
Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate is unique due to the presence of the oxo group, which imparts distinct reactivity compared to its analogs. This compound’s specific structure allows for selective reactions and applications in synthetic organic chemistry, making it a valuable intermediate in various research and industrial processes .
特性
分子式 |
C9H15NO5 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoate |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h5-6H,1-4H3,(H,10,13)/t6-/m1/s1 |
InChIキー |
BGPFIQTVGUVWQV-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C=O)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(C=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















